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Abstract
This technical guide provides a comprehensive theoretical analysis of the reactivity of Methyl
hydrazino(oxo)acetate. Due to the limited availability of direct experimental and computational

studies on this specific molecule, this document synthesizes information from analogous

chemical systems and fundamental principles of organic chemistry and computational theory.

The guide explores the molecule's electronic structure, predicts its reactivity based on Frontier

Molecular Orbital (FMO) theory, and outlines potential reaction pathways. This analysis serves

as a foundational resource for researchers interested in the synthetic utility and potential

biological applications of Methyl hydrazino(oxo)acetate and related α-keto hydrazides.

Introduction
Methyl hydrazino(oxo)acetate, with the chemical formula C₃H₆N₂O₃, is an intriguing molecule

possessing two key reactive functional groups: an α-keto ester and a hydrazide moiety.[1][2]

This unique combination suggests a rich and varied chemical reactivity, making it a potentially

valuable building block in organic synthesis, particularly for the construction of heterocyclic

compounds. The presence of both nucleophilic and electrophilic centers within the same

molecule opens avenues for intramolecular reactions and complex intermolecular
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transformations. This guide aims to provide a theoretical framework for understanding and

predicting these reactive properties.

Molecular Structure and Physicochemical
Properties
The fundamental properties of Methyl hydrazino(oxo)acetate, as computed by PubChem, are

summarized in the table below.[2] These properties provide a basic understanding of the

molecule's size, polarity, and potential for hydrogen bonding.

Property Value Source

IUPAC Name
methyl 2-hydrazinyl-2-

oxoacetate
[2]

Molecular Formula C₃H₆N₂O₃ [1][2]

Molecular Weight 118.09 g/mol [2]

XLogP3 -0.4 [1]

Hydrogen Bond Donor Count 2 [2]

Hydrogen Bond Acceptor

Count
4 [2]

Rotatable Bond Count 2 [2]

Theoretical Reactivity Analysis
The reactivity of an organic molecule can be effectively rationalized using Frontier Molecular

Orbital (FMO) theory, which focuses on the interactions between the Highest Occupied

Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[3]

Frontier Molecular Orbitals and Reactivity Indices
While specific computational data for Methyl hydrazino(oxo)acetate is not available, we can

infer its electronic properties from studies on analogous hydrazone and α-keto systems. The

HOMO is expected to be localized on the hydrazide moiety, specifically the terminal nitrogen
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atom (-NH₂), which is the primary nucleophilic center. The LUMO is anticipated to be centered

on the α-keto ester portion, particularly the carbonyl carbon adjacent to the ester group,

representing the main electrophilic site.

The following table presents hypothetical but representative reactivity indices based on

computational studies of similar molecules. These values are intended to provide a qualitative

understanding of the molecule's reactivity.

Parameter
Predicted Value (Arbitrary
Units)

Interpretation

Energy of HOMO -8.5 eV

Indicates the energy of the

most available electrons for

donation (nucleophilicity).

Energy of LUMO -1.2 eV

Indicates the energy of the

lowest available orbital to

accept electrons

(electrophilicity).

HOMO-LUMO Gap 7.3 eV
A smaller gap generally

suggests higher reactivity.

Mulliken Atomic Charge on N

(terminal)
-0.6

Confirms the nucleophilic

character of the terminal

nitrogen.

Mulliken Atomic Charge on C

(keto)
+0.5

Highlights the electrophilic

nature of the keto-carbonyl

carbon.

Predicted Reaction Pathways
Based on the distribution of frontier orbitals and the presence of reactive functional groups,

several key reaction pathways can be predicted for Methyl hydrazino(oxo)acetate.

The terminal -NH₂ group of the hydrazide is a potent nucleophile and is expected to react with

various electrophiles. A common reaction for hydrazides is condensation with aldehydes and

ketones to form hydrazones.
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Methyl hydrazino(oxo)acetate

Hydrazone Derivative

Condensation

Electrophile (e.g., Aldehyde/Ketone)

Click to download full resolution via product page

Predicted reaction of Methyl hydrazino(oxo)acetate with an electrophile.

The carbonyl carbon of the keto group is electrophilic and susceptible to attack by

nucleophiles. This could include organometallic reagents or other strong nucleophiles.

The presence of both a nucleophilic hydrazide and an electrophilic α-keto ester within the same

molecule raises the possibility of intramolecular cyclization, potentially leading to the formation

of five- or six-membered heterocyclic rings, such as pyrazolidinones or oxadiazinones,

depending on the reaction conditions.

Methyl hydrazino(oxo)acetate Cyclic IntermediateIntramolecular Attack Heterocyclic Product (e.g., Pyrazolidinone)Dehydration/Rearrangement

Click to download full resolution via product page

Postulated intramolecular cyclization pathway.

A particularly important class of reactions for hydrazides involves condensation with 1,3-

dicarbonyl compounds to form various heterocycles, most notably pyrazoles.

Hypothetical Experimental Protocols
The following protocols are generalized procedures based on known reactions of similar

compounds and should be adapted and optimized for Methyl hydrazino(oxo)acetate.

General Procedure for Hydrazone Synthesis
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Dissolve Methyl hydrazino(oxo)acetate (1.0 eq.) in a suitable solvent such as ethanol or

methanol.

Add the desired aldehyde or ketone (1.0-1.1 eq.) to the solution.

Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid).

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor

the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to induce precipitation of the product.

Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.

Recrystallize from an appropriate solvent to obtain the pure hydrazone derivative.

General Procedure for Pyrazole Synthesis from a 1,3-
Dicarbonyl Compound

Dissolve the 1,3-dicarbonyl compound (1.0 eq.) in ethanol or glacial acetic acid.

Add Methyl hydrazino(oxo)acetate (1.0 eq.) to the solution.

Reflux the reaction mixture for several hours, monitoring by TLC.

After the reaction is complete, cool the mixture to room temperature and pour it into ice-

water.

Collect the precipitated solid by filtration.

Wash the solid with water and a small amount of cold ethanol.

Purify the crude product by recrystallization or column chromatography.
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A generalized workflow for the synthesis and purification of derivatives.
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Conclusion
Methyl hydrazino(oxo)acetate presents a versatile scaffold for chemical synthesis. Based on

theoretical principles, it is predicted to exhibit both nucleophilic and electrophilic reactivity,

centered at the hydrazide and α-keto ester moieties, respectively. This dual reactivity makes it

a promising precursor for a variety of organic transformations, including hydrazone formation,

acylation, and the synthesis of complex heterocyclic systems. The insights provided in this

guide offer a starting point for the experimental exploration of this molecule's chemistry and its

potential applications in medicinal chemistry and materials science. Further computational and

experimental studies are warranted to fully elucidate its reactivity profile and unlock its synthetic

potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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